molecular formula C16H19N3O3 B1672321 Febrifugine CAS No. 24159-07-7

Febrifugine

Numéro de catalogue: B1672321
Numéro CAS: 24159-07-7
Poids moléculaire: 301.34 g/mol
Clé InChI: FWVHWDSCPKXMDB-GJZGRUSLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Isofebrifugine is a natural product found in Cipadessa baccifera, Hydrangea macrophylla, and other organisms with data available.

Activité Biologique

Febrifugine, a compound isolated from the Chinese herb Dichroa febrifuga , has garnered significant attention for its potent antimalarial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, analogs, and therapeutic potential based on diverse research findings.

Overview of this compound

This compound has been recognized for its antimalarial efficacy since its isolation in the 1950s. Its primary mechanism involves inhibiting the growth of malaria parasites, particularly Plasmodium falciparum and Plasmodium berghei. Research has demonstrated that this compound and its analogs can effectively reduce parasitemia levels in infected models without causing significant toxicity to host cells.

This compound exhibits its antimalarial activity through several mechanisms:

  • Inhibition of Parasite Growth : this compound analogs have shown varying degrees of effectiveness against malaria parasites, with some compounds demonstrating 50% inhibitory concentrations (IC50) as low as 0.14 ng/ml .
  • Selectivity Index : The selectivity index (SI) for this compound analogs indicates a favorable therapeutic window. For instance, neuronal cells (NG108) showed an SI greater than 1,000, suggesting minimal toxicity at effective doses .
  • Cytokine Modulation : this compound alters the production of nitric oxide and tumor necrosis factor-alpha in macrophages, indicating an immunomodulatory effect that may contribute to its antimalarial properties .

Structure-Activity Relationship (SAR)

The efficacy of this compound and its derivatives is closely linked to their chemical structure. Key findings include:

  • Planar Aromatic Ring : Essential for maintaining antimalarial activity .
  • Functional Groups : Modifications at specific positions on the quinazoline ring can enhance potency while reducing toxicity. For example, adding halogens at positions 5, 6, 7, and 8 increases selectivity indices significantly compared to this compound itself .
  • Piperidine Ring Modifications : Alterations to the piperidine ring can drastically affect biological activity. Compounds with methyl or ethyl substitutions at the hydroxyl group showed more than a 20-fold decrease in activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Antimalarial Efficacy :
    • A study reported that this compound analogs displayed superior in vitro and in vivo antimalarial activities compared to the parent compound. For example, compounds with a 4(3H)-quinazolinone scaffold exhibited IC50 values ranging from 1.79 μM to 3.48 μM against Eimeria tenella, a coccidian parasite .
  • Toxicity Assessments :
    • In vivo studies indicated that this compound analogs did not significantly alter body or liver weights in infected mice, suggesting a favorable safety profile . Comparatively, some analogs were found to be less toxic than chloroquine while maintaining or enhancing antimalarial potency .
  • Therapeutic Indices :
    • Therapeutic indices calculated from minimum clearance doses (MCD) suggest that many this compound derivatives possess a better safety margin than traditional antimalarials like chloroquine .

Data Table: Antimalarial Activity of this compound Analogues

CompoundIC50 (ng/ml)MTD (mg/kg)MCD (mg/kg)Therapeutic Index
This compound0.7635311.67
Halofuginone<0.1442123.5
WR222048<0.19881281.45
WR139672<0.6255105.5
Chloroquine224240640

Applications De Recherche Scientifique

Pharmacokinetics of Febrifugine

Recent studies have established methods to evaluate the pharmacokinetic properties of this compound. A quantitative UPLC-MS/MS method was developed to analyze this compound levels in rat plasma, revealing significant insights into its bioavailability and pharmacokinetic characteristics. The study found that the oral bioavailability of this compound was approximately 45.8% , indicating a substantial absorption when administered orally compared to intravenous routes .

Key Findings:

  • Administration Routes: this compound was administered both intravenously (2 mg/kg) and orally (6 mg/kg).
  • Sampling: Blood samples were collected at various time points post-administration, allowing for detailed pharmacokinetic analysis.
  • Methodological Validation: The study confirmed that the developed method met all necessary requirements for specificity, precision, and accuracy, making it suitable for further clinical studies.

Anticoccidial Activity

This compound derivatives have been synthesized and evaluated for their anticoccidial activity against Eimeria tenella, a significant pathogen in poultry. A series of novel derivatives demonstrated varying degrees of efficacy, with some compounds showing inhibition ratios between 3.3% and 85.7% in vitro. Notably, compounds labeled as 33 and 34 exhibited significant inhibitory effects with IC50 values of 3.48 μM and 1.79 μM , respectively .

In Vivo Studies:

  • Selected compounds were tested in chickens infected with Eimeria tenella, demonstrating moderate effectiveness in reducing coccidiosis symptoms.
  • The anticoccidial index for compound 34 was recorded at 164 , indicating its potential as a therapeutic agent in veterinary medicine.

Antimalarial Properties

Historically, this compound has been recognized for its antimalarial properties, acting by impairing the formation of hemozoin necessary for the maturation of malaria parasites . Although this compound has shown rapid effects against malaria without significant drug resistance, its clinical use has been limited due to hepatotoxicity concerns.

Research Developments:

  • Various analogs of this compound have been synthesized to enhance its efficacy while reducing toxicity. A study reported that certain analogs exhibited comparable or superior antimalarial activity compared to this compound itself, with therapeutic indices suggesting a favorable safety profile .
  • Compounds derived from this compound were tested against Plasmodium falciparum, revealing promising results in both in vitro and in vivo settings.

Anti-Tumor Activity

Emerging research indicates that this compound may also possess anti-tumor properties through its role as a focal adhesion kinase inhibitor. This mechanism suggests potential applications in cancer therapy, warranting further investigation into its efficacy against various tumor types .

Summary Table of Applications

Application AreaKey FindingsReferences
PharmacokineticsOral bioavailability: 45.8%; Developed UPLC-MS/MS method
Anticoccidial ActivityInhibition ratios: 3.3% - 85.7%; Significant efficacy of compounds 33 & 34
Antimalarial PropertiesEnhanced efficacy with analogs; Reduced toxicity compared to original
Anti-Tumor ActivityPotential as focal adhesion kinase inhibitor; Need for further studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for febrifugine, and how do their efficiencies compare?

this compound is synthesized via two main strategies:

  • Route 1 : A 15-step process starting from inexpensive precursors, yielding 2.5% overall. This method allows flexibility for analog synthesis but requires epimerization of isothis compound .
  • Route 2 : A shorter 10-step chemoenzymatic approach with 32% yield, leveraging selective N-acyliminium ion reactions to avoid epimerization. However, precursor availability limits analog diversity .
    Key steps include asymmetric allylation of N,O-acetals (e.g., using BF₃·OEt₂ catalysis) and quinazolone coupling .

Q. Which physicochemical properties of this compound are critical for experimental design?

  • Solubility : Soluble in ethanol (0.1 mg/mL), DMSO (3 mg/mL), and DMF (1.5 mg/mL). Aqueous solubility in PBS (pH 7.2) is 2.5 mg/mL, but organic solvent residues must be minimized to avoid physiological interference .
  • Stability : Degrades rapidly in alkaline conditions (pH 9.0; 12% loss in 24 hours) and at elevated temperatures (60°C: 40% loss in 10 hours). Optimal storage is at -20°C in inert atmospheres .

Q. How should this compound be handled to ensure experimental reproducibility?

  • Preparation : Dissolve in organic solvents (e.g., DMSO) and dilute into aqueous buffers immediately before use. Avoid long-term storage of aqueous solutions (>24 hours) .
  • Degradation Mitigation : Use pH 3–7 buffers and maintain temperatures ≤20°C. Monitor conversion to isothis compound, which retains activity but alters pharmacokinetics .

Advanced Research Questions

Q. How can computational methods optimize this compound derivatives for selectivity?

Linear Discriminant Analysis (LDA) identifies electronic parameters correlating with antimalarial selectivity:

  • Key Indices : ELUMO (electron affinity), EHOMO (ionization potential), and ΔE (ELUMO-EHOMO energy gap). For example, compound V (selectivity = 3.5) showed optimal ELUMO values (-1.2 eV) .
  • Application : Screen derivatives for ELUMO+1 and ΔEL1,H1 values to prioritize synthesis of high-selectivity candidates .

Q. What structural modifications reduce this compound’s hepatotoxicity without compromising efficacy?

  • Quinazolinone Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) or nitrogen atoms reduces toxicity while maintaining IC₅₀ values <10 nM against Plasmodium spp. .
  • Side Chain Alterations : Replacing the piperidine ring with pyrrolidine (e.g., compound 7) retains activity (EC₅₀ = 15 nM) but lowers hepatic CYP3A4 inhibition .

Q. How does stereochemistry influence this compound’s bioactivity and stability?

  • Enantiomer Activity : (+)-Febrifugine (natural enantiomer) exhibits 10-fold higher antimalarial potency than (-)-ent-febrifugine, attributed to differential binding to Plasmodium proteases .
  • Metabolic Stability : The (2R,3S) configuration enhances resistance to hepatic glucuronidation, but epimerization to isothis compound under heat or light reduces plasma half-life .

Q. What experimental strategies resolve contradictions in this compound’s reported structure-activity relationships?

  • Contradiction : Early studies misassigned the hydroxyl group position, leading to conflicting activity data.
  • Resolution : Use X-ray crystallography and NMR-based stereochemical analysis (e.g., NOESY for 3D conformation) to validate synthetic intermediates .
  • Validation : Compare in vivo efficacy in P. berghei-infected mice using standardized protocols (e.g., 1 mg/kg/day dosing) .

Propriétés

Numéro CAS

24159-07-7

Formule moléculaire

C16H19N3O3

Poids moléculaire

301.34 g/mol

Nom IUPAC

3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1

Clé InChI

FWVHWDSCPKXMDB-GJZGRUSLSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

SMILES isomérique

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

SMILES canonique

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

febrifugine
isofebrifugine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febrifugine
Reactant of Route 2
Febrifugine
Reactant of Route 3
Reactant of Route 3
Febrifugine
Reactant of Route 4
Febrifugine
Reactant of Route 5
Febrifugine
Reactant of Route 6
Febrifugine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.